molecular formula C14H15NO6 B047795 Diethyl 2-(4-nitrobenzylidene)malonate CAS No. 22399-00-4

Diethyl 2-(4-nitrobenzylidene)malonate

Cat. No.: B047795
CAS No.: 22399-00-4
M. Wt: 293.27 g/mol
InChI Key: KTTWLLFTDRIQEQ-UHFFFAOYSA-N
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Description

Diethyl 2-(4-nitrobenzylidene)malonate is an organic compound with the molecular formula C14H15NO6. It is known for its unique structure, which includes a nitro group attached to a benzylidene moiety, and two ester groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(4-nitrobenzylidene)malonate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of diethyl malonate with 4-nitrobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically occurs in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-nitrobenzylidene)malonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or amine derivatives.

    Reduction: Formation of diethyl 2-(4-aminobenzylidene)malonate.

    Substitution: Formation of various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(4-nitrobenzylidene)malonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-(4-nitrobenzylidene)malonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction to form an amine, which can then interact with biological targets. The ester groups can be hydrolyzed to form carboxylic acids, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Lacks the nitrobenzylidene moiety, making it less reactive in certain types of reactions.

    Dimethyl 2-(4-nitrobenzylidene)malonate: Similar structure but with methyl ester groups instead of ethyl, affecting its reactivity and solubility.

    Ethyl 2-(4-nitrobenzylidene)malonate: Similar but with only one ester group, leading to different chemical properties.

Uniqueness

Diethyl 2-(4-nitrobenzylidene)malonate is unique due to the presence of both the nitrobenzylidene and diethyl ester groups, which confer distinct reactivity and versatility in synthetic applications .

Properties

IUPAC Name

diethyl 2-[(4-nitrophenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c1-3-20-13(16)12(14(17)21-4-2)9-10-5-7-11(8-6-10)15(18)19/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTWLLFTDRIQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346039
Record name Diethyl 2-(4-nitrobenzylidene)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22399-00-4
Record name Diethyl 2-(4-nitrobenzylidene)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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